molecular formula C9H8F3NO2 B104740 Methyl 2-amino-4-(trifluoromethyl)benzoate CAS No. 61500-87-6

Methyl 2-amino-4-(trifluoromethyl)benzoate

Cat. No. B104740
Key on ui cas rn: 61500-87-6
M. Wt: 219.16 g/mol
InChI Key: DZICUHOFOOPVFM-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (5 g) in THF (85 ml) was added diazomethane (48.7 ml) in ether until completion of the reaction. Nitrogen was bubbled into the reaction mixture for 15 minutes to remove the excess of diazomethane and the solvent was removed under reduced pressure to provide a light brown solid (5.34 g). The compound was used in the next without purification. LRMS (ES+) m/z 220.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+](=[CH2:17])=[N-]>C1COCC1.CCOCC>[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
48.7 mL
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled into the reaction mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to remove the excess of diazomethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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